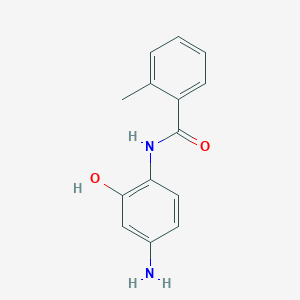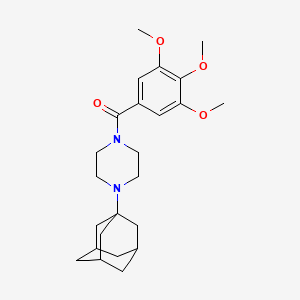![molecular formula C18H19N3OS B5332504 N-(2-ETHYLPHENYL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B5332504.png)
N-(2-ETHYLPHENYL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ETHYLPHENYL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYLPHENYL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzodiazole core is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Amide Formation: The final step involves the reaction of the intermediate with 2-ethylphenylamine to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzodiazole ring or the amide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2-ETHYLPHENYL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE depends on its specific biological target. Generally, benzodiazole derivatives can interact with various enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to specific molecular targets, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole cores, such as 2-aminobenzothiazole or 2-mercaptobenzothiazole.
Thioether Compounds: Compounds with similar sulfanyl groups, such as thioanisole or thiophenol derivatives.
Uniqueness
N-(2-ETHYLPHENYL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the specific combination of its benzodiazole core, sulfanyl group, and acetamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-3-13-6-4-5-7-14(13)19-17(22)11-23-18-20-15-9-8-12(2)10-16(15)21-18/h4-10H,3,11H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUQNAVKDNLIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(N2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-hydroxyphenyl)-3-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2-propen-1-one](/img/structure/B5332431.png)
![{4-(2-chlorobenzyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}methanol](/img/structure/B5332434.png)
![(3S*,4R*)-3-benzyl-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-4-methylpiperidin-4-ol](/img/structure/B5332445.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[4-(methoxymethyl)piperidin-1-yl]methyl}piperidin-2-one](/img/structure/B5332446.png)
![7,12-dihydrophthalazino[2,3-b]phthalazine-5,14-dione](/img/structure/B5332453.png)
![(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B5332456.png)
![4-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5332464.png)
![N-isopropyl-2-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5332469.png)
![1,4,5,6-TETRAMETHYL-DECAHYDRO-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,7-DIONE](/img/structure/B5332482.png)
![N-methyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5332487.png)
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid](/img/structure/B5332495.png)
![1-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-1-methyl-2-oxoethyl]pyrrolidin-2-one](/img/structure/B5332496.png)


